2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide
Overview
Description
2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide, also known as TBNB, is a novel compound that has gained significant attention in the field of scientific research. It belongs to the family of hydrazones and has shown promising results in various applications, including drug discovery, cancer research, and material science.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide is its ease of synthesis and high yield. It is also relatively stable and can be stored for long periods without degradation. However, 2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide is not readily soluble in water, which may limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide. One potential area of research is the development of 2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide-based materials with unique properties, such as improved conductivity or mechanical strength. Another area of research is the development of 2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide and its potential side effects.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide has shown promising results in various scientific research applications. It has been extensively studied for its anti-cancer properties and has been found to induce apoptosis in cancer cells. It has also been used as a building block in the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-19(2,3)14-5-7-15(8-6-14)27-12-18(24)21-20-11-13-4-9-17(23)16(10-13)22(25)26/h4-11,23H,12H2,1-3H3,(H,21,24)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPYHOLPMLKTGF-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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